molecular formula C13H10BNO2 B13984271 [3-(3-Cyanophenyl)phenyl]boronic acid

[3-(3-Cyanophenyl)phenyl]boronic acid

Cat. No.: B13984271
M. Wt: 223.04 g/mol
InChI Key: XVHAFQAGABAGQI-UHFFFAOYSA-N
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Description

[3-(3-Cyanophenyl)phenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with a cyano group at the meta position. This compound is of significant interest in organic chemistry due to its utility in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Cyanophenyl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Cyanophenyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Chemistry

In chemistry, [3-(3-Cyanophenyl)phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine

In biological research, boronic acids are explored for their potential as enzyme inhibitors and sensors. The cyano group in this compound can enhance its binding affinity to certain biological targets, making it a candidate for drug development .

Industry

Industrially, this compound is used in the production of polymers and materials with specific electronic properties. Its role in cross-coupling reactions also makes it valuable in the synthesis of fine chemicals .

Mechanism of Action

The mechanism of action of [3-(3-Cyanophenyl)phenyl]boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the desired biaryl product . The cyano group can influence the electronic properties of the compound, affecting its reactivity and binding affinity in various reactions .

Properties

Molecular Formula

C13H10BNO2

Molecular Weight

223.04 g/mol

IUPAC Name

[3-(3-cyanophenyl)phenyl]boronic acid

InChI

InChI=1S/C13H10BNO2/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-8,16-17H

InChI Key

XVHAFQAGABAGQI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=CC(=C2)C#N)(O)O

Origin of Product

United States

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